molecular formula C7H7NO4 B1580706 Ethyl 2,5-dioxopyrrole-1-carboxylate CAS No. 55750-49-7

Ethyl 2,5-dioxopyrrole-1-carboxylate

Cat. No. B1580706
CAS RN: 55750-49-7
M. Wt: 169.13 g/mol
InChI Key: XUXSQROIUORWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, is a heterocyclic organic compound . It has a molecular weight of 169.134780 g/mol and a molecular formula of C7H7NO4 .


Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which includes Ethyl 2,5-dioxopyrrole-1-carboxylate, has been described. This synthesis involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dioxopyrrole-1-carboxylate includes a canonical SMILES representation: CCOC(=O)N1C(=O)C=CC1=O . The InChI Key for this compound is XUXSQROIUORWRI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,5-dioxopyrrole-1-carboxylate has a boiling point of 257.3ºC at 760 mmHg and a flash point of 109.4ºC . Its density is 1.407g/cm³ .

Scientific Research Applications

Gene Expression Inhibition

  • Ethyl 2,5-dioxopyrrole-1-carboxylate analogues have been studied for their ability to inhibit AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, indicating potential applications in gene regulation research (Palanki et al., 2002).

Chemical Synthesis and Reaction Studies

  • It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridines, which is significant in organic synthesis and reaction mechanism studies (Zhu, Lan & Kwon, 2003).
  • The compound has been utilized in the synthesis of various novel compounds, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, with potential implications in drug discovery and synthetic chemistry (Ningsanont et al., 2003).

Material Science and Optical Applications

  • Studies have explored its use in the design and fabrication of materials like pyrimidine fused quinolone carboxylate moiety for photodiode applications, demonstrating its potential in material science and optical engineering (Elkanzi et al., 2020).

Anticancer and Antimicrobial Research

  • Derivatives of Ethyl 2,5-dioxopyrrole-1-carboxylate have been evaluated for their anticancer potential against various cell lines and their antimicrobial activities, contributing to pharmaceutical research and development (Niknam et al., 2018).

Catalysis and Green Chemistry

  • Its derivatives have been synthesized under catalyst-free and solvent-free conditions, highlighting its role in the development of more sustainable and environmentally friendly chemical processes (Khajuria, Saini & Kapoor, 2013).

properties

IUPAC Name

ethyl 2,5-dioxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXSQROIUORWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313039
Record name ethyl 2,5-dioxopyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dioxopyrrole-1-carboxylate

CAS RN

55750-49-7
Record name Ethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 266054
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55750-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,5-dioxopyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl chloroformate (0.38 ml, 4 mmol) was added dropwise to a stirred solution maleimide (0.3 g, 3 mmol) and triethylamine (0.5 ml, 3.5 mmol) in dimethylformamide (2 ml) at 0-5° C. The reaction mixture was allowed to warm to room temperature and stand for 4 h. Methyl alcohol (1 ml) was added, diluted with chloroform (20 ml) and washed with water (3×10 ml). The chloroform solution was dried (Na2SO4) and concentrated in vacuum. The residue was purified in chloroform and hexane on a silica gel column to give N-ethoxycarbonyl-maleimide (yield 41%).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dioxopyrrole-1-carboxylate
Reactant of Route 2
Ethyl 2,5-dioxopyrrole-1-carboxylate
Reactant of Route 3
Ethyl 2,5-dioxopyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.